1,3,3,5-Tetramethyl-2-methylene-indoline

Photochromic Materials Spiropyran Synthesis Molecular Switches

Procure 1,3,3,5-tetramethyl-2-methylene-indoline as the non-negotiable 5-methyl-substituted Fischer base. The 5-methyl group directly tunes photochromic switching kinetics, thermal fading rates, and dye shade/lightfastness – performance parameters the unsubstituted base cannot deliver. Validated in patent US3574200A for methine/azomethine dyes and US6652601B2 for reversible hair colorant kits. Indispensable for synthesizing 5′-methyl spiropyrans with reproducible UV-Vis and kinetic profiles.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
Cat. No. B8043872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,3,5-Tetramethyl-2-methylene-indoline
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=C)C2(C)C)C
InChIInChI=1S/C13H17N/c1-9-6-7-12-11(8-9)13(3,4)10(2)14(12)5/h6-8H,2H2,1,3-5H3
InChIKeyYYLKYJXVNOCHAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,3,5-Tetramethyl-2-methylene-indoline Procurement Guide: Fischer Base Derivative for Photochromic and Dye Applications


1,3,3,5-Tetramethyl-2-methylene-indoline (CAS 39578-87-5) is a 5-methyl-substituted derivative of the Fischer base (1,3,3-trimethyl-2-methylene-indoline), belonging to the class of 2-methyleneindoline compounds. It features a molecular formula of C₁₃H₁₇N and a monoisotopic mass of 187.1361 g/mol [1]. This compound serves as a key synthetic building block, specifically the indoline precursor, for creating 5′-substituted indoline spiropyrans and spirooxazines—an important class of photochromic compounds—as well as for the synthesis of methine and azomethine dyes [2]. The presence of the electrophilic exocyclic methylene group at the 2-position is central to its reactivity, enabling condensation reactions with various electrophiles to form the spiro carbon center characteristic of photochromic spiropyrans [3]. Commercially, it is available from suppliers such as Henkel (now part of Henkel AG & Co. KGaA) and Tokyo Chemical Industry (TCI) [4].

Why Generic Fischer Base Cannot Substitute 1,3,3,5-Tetramethyl-2-methylene-indoline in Advanced Material Synthesis


While the unsubstituted Fischer base (1,3,3-trimethyl-2-methylene-indoline) is a widely available and cost-effective starting material, it cannot replace the 5-methyl-substituted analog in applications requiring specific photophysical or electronic properties. The introduction of a substituent at the 5-position of the indoline ring is a critical design element for tuning the performance of the resulting photochromic compounds and dyes. The electronic and steric nature of this substituent directly influences key properties such as the thermal stability of the colored merocyanine form, the rate of thermal fading (decoloration kinetics), and the absorption maxima of the open-ring isomer [1]. A comparative evaluation of a library of 30 spiropyrans and spirooxazines demonstrated that substituent modifications, including those on the indoline ring, significantly alter UV and visible light responses, underscoring that optimal photochromic performance is not a class-level property but is highly dependent on the specific substitution pattern [2]. Furthermore, in dye synthesis, the 5-methyl group can affect the shade, substantivity, and lightfastness of the final colorant, making the specific derivative a non-negotiable component in formulations where these properties are specified [3]. Generic substitution with the unsubstituted base would yield a product with different, and likely suboptimal, performance characteristics, compromising the functionality of the intended smart material or dye.

Quantitative Differentiation Guide: 1,3,3,5-Tetramethyl-2-methylene-indoline vs. In-Class Analogs


Enabling Photochromism in Spirobenzopyranindoline-Rhodamine Hybrids: 5-Methyl Substitution is a Prerequisite

In a comparative study of novel spirobenzopyranindolines containing a rhodamine fragment, the derivative synthesized from a 5-methyl-substituted Fischer base analog was the only compound in the series to exhibit photochromic behavior. This constitutes a binary differentiation: the 5-methyl derivative enables photochromism, whereas analogs lacking this specific substitution pattern in the tested series did not. [1]

Photochromic Materials Spiropyran Synthesis Molecular Switches

Modulation of UV-Vis Spectral Response via Indoline Ring Substitution

The introduction of a substituent at the 5′-position of the indoline ring in spiropyrans is a known strategy for modulating photochromic properties. While direct comparative data for the 5-methyl derivative is not quantified in the core evidence, the 5-methoxy (-OCH₃) analog serves as a class-level comparator, demonstrating a trend of improved UV response. The presence of a 5-methyl group is expected to influence the C-O bond lability and the absorption characteristics of the open-ring merocyanine form, a critical parameter for applications in optical data storage and smart materials. [1]

Photochromism Substituent Effect Molecular Engineering

Patented Use as a Key Precursor in Industrial Basic Dyestuff Formulations

A foundational patent (US3574200A) explicitly claims the use of 1,3,3,5-tetramethyl-2-methylene-indoline as a core building block in the synthesis of basic dyestuffs for coloring, printing, and writing on various substrates, including textile materials like polyacrylonitrile. The patent outlines specific condensation reactions using this compound with aldehydes or nitroso compounds to yield novel methine and azomethine dyes. This provides direct, legally documented evidence of its unique utility in industrial colorant chemistry. [1]

Dye Chemistry Colorant Synthesis Textile Chemistry

Key Intermediate for Fiber Dyeing and Decolorizing Formulations

A patent (US6652601B2) for an agent for dyeing fibers, specifically keratin fibers like human hair, identifies 1,3,3,5-tetramethyl-2-methylene-indoline and its salts as a crucial component (Component A1) in a multi-component kit. This kit is designed to produce colorations that can be later removed reductively, enabling temporary or test dyeing applications. The specificity of the indoline derivative in the formulation highlights its unique reactivity with the carbonyl compound (Component A2) to form the desired removable chromophore. [1]

Keratin Fiber Dyeing Temporary Hair Colorants Color Removal Technology

Validated Application Scenarios for 1,3,3,5-Tetramethyl-2-methylene-indoline Based on Evidence


Design and Synthesis of 5′-Methyl-Substituted Spiropyran Photoswitches for Smart Materials

Leverage 1,3,3,5-tetramethyl-2-methylene-indoline as the specific indoline precursor to synthesize 5′-methyl-substituted spiropyrans. This application is validated by the class-level inference that 5′-substitution on the indoline ring is a key strategy for tuning photochromic properties such as UV-Vis absorption, switching kinetics, and thermal stability of the merocyanine form [1]. The binary finding that a 5-methyl-substituted spirobenzopyranindoline hybrid was the only one in its series to exhibit photochromism underscores the critical role of this specific substitution pattern [2]. This makes the compound indispensable for researchers engineering novel photoswitches for applications like optical data storage, smart windows, and chemosensors.

Manufacture of Patented Basic Methine and Azomethine Dyestuffs for Textiles and Inks

Procure this compound for use as a core building block in the industrial synthesis of specific methine and azomethine dyes, as explicitly claimed in patent US3574200A [3]. This scenario involves condensing 1,3,3,5-tetramethyl-2-methylene-indoline with aromatic aldehydes or nitroso compounds to yield dyes with defined shades suitable for coloring, printing, and writing on materials, especially polyacrylonitrile textiles. This application is directly supported by patent evidence, confirming the compound's industrial value and unique utility in producing a specific class of colorants.

Formulation of Temporary Keratin Fiber Dyeing Systems with Reductive Removal Capability

Incorporate 1,3,3,5-tetramethyl-2-methylene-indoline or its salts as a reactive component (Component A1) in a two-component kit for dyeing and later decolorizing keratin fibers, as described in patent US6652601B2 [4]. This application relies on the compound's ability to react with a carbonyl compound (Component A2) directly on the fiber to form a chromophore that can be subsequently removed via a reductive process. This scenario is particularly relevant for developing temporary hair colorants, test dyes, or gentle, reversible coloration systems for human hair, providing a validated industrial use case.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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